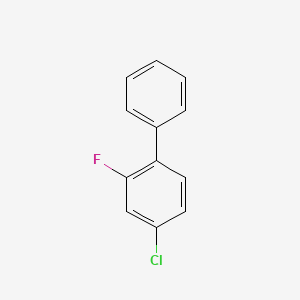

4-Chloro-2-fluoro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-1-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClF/c13-10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNGWQFGVRISIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593131 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39224-18-5 | |

| Record name | 4-Chloro-2-fluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl

An In-depth Technical Guide to the

Executive Summary

This guide provides a comprehensive technical overview of the synthetic strategies for producing 4-Chloro-2-fluoro-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] We will dissect the primary synthetic routes, with a principal focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction due to its high efficiency, substrate tolerance, and mild reaction conditions. Alternative methodologies, including the Negishi coupling and Ullmann condensation, are also discussed to provide a complete strategic landscape. This document is intended for researchers, chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower effective and informed synthesis.

Introduction: The Significance of a Fluorinated Biphenyl Scaffold

The 4-Chloro-2-fluoro-1,1'-biphenyl molecule is a member of the fluorinated biaryl class of compounds. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making them highly valuable scaffolds in medicinal chemistry and materials science.[2][3] The biphenyl core provides a rigid, well-defined three-dimensional structure. The specific substitution pattern of this target molecule—a chlorine at the 4-position and a fluorine at the 2-position—offers distinct electronic and steric properties, making it a versatile building block for more complex molecular architectures.

The primary challenge in synthesizing unsymmetrical biaryls like 4-Chloro-2-fluoro-1,1'-biphenyl is achieving selective cross-coupling of the two different aryl rings while avoiding unwanted homocoupling side products. Modern transition-metal-catalyzed reactions have largely overcome these challenges.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals that the core C-C bond forming disconnection is between the two phenyl rings. This immediately suggests a cross-coupling strategy as the most logical forward-synthetic approach.

Caption: Retrosynthetic analysis of 4-Chloro-2-fluoro-1,1'-biphenyl.

This analysis highlights two primary pathways, differing only in which aryl partner serves as the organometallic species and which serves as the halide. The choice between these routes is often dictated by the commercial availability and reactivity of the starting materials.

Principal Synthetic Methodologies

Suzuki-Miyaura Coupling: The Method of Choice

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl compounds.[4][5] It involves the palladium-catalyzed cross-coupling of an organoboron species (typically a boronic acid) with an organohalide.

Causality and Advantages:

-

High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

-

Mild Conditions: Reactions are typically run under relatively mild thermal conditions with a variety of bases, preserving sensitive molecular features.

-

Stability of Reagents: Boronic acids are generally stable, often crystalline solids that are easy to handle and store compared to more reactive organometallics.

-

Green Chemistry: The reaction can often be performed in aqueous or mixed aqueous/organic solvent systems, and the boron-containing byproducts are generally considered environmentally benign.[5]

The catalytic cycle, the heart of the reaction's efficiency, proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Step-by-step workflow for the synthesis and purification process.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-chloro-2-fluorobenzene (1.0 g, 4.77 mmol), phenylboronic acid (0.70 g, 5.73 mmol), potassium phosphate (2.03 g, 9.55 mmol), and tetrakis(triphenylphosphine)palladium(0) (55 mg, 0.0477 mmol).

-

Inerting: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add degassed 1,4-dioxane (15 mL) and degassed water (5 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 105 °C with vigorous stirring. The mixture will typically turn dark.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench by adding 20 mL of deionized water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing & Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 4-Chloro-2-fluoro-1,1'-biphenyl.

Characterization and Data Analysis

The identity and purity of the synthesized 4-Chloro-2-fluoro-1,1'-biphenyl (MW: 206.64 g/mol , Formula: C₁₂H₈ClF) [6]should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic region (approx. 7.2-7.8 ppm). Protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom (³JHF, ⁴JHF), resulting in doublet of doublets or more complex splitting patterns. Protons on the unsubstituted phenyl ring will show standard ortho, meta, and para couplings. |

| ¹³C NMR | Aromatic region (approx. 115-160 ppm). The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). Other carbons on the fluorinated ring will show smaller C-F couplings. |

| ¹⁹F NMR | A single resonance in the typical aryl fluoride region, which may show coupling to adjacent protons. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 206, with a characteristic M+2 isotope peak at m/z ≈ 208 (approx. 1/3 the intensity of M⁺) due to the presence of ³⁷Cl. |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. [7][8]Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, must be worn at all times. [8][9]

-

Reagents:

-

Organohalides: Halogenated aromatic compounds can be irritating to the skin, eyes, and respiratory system and may be harmful if inhaled or swallowed. [7][10] * Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

-

1,4-Dioxane: This solvent is a suspected carcinogen and can form explosive peroxides upon storage. Use only peroxide-free solvent.

-

Bases: Potassium phosphate is corrosive. Avoid direct contact.

-

-

Product: 4-Chloro-2-fluoro-1,1'-biphenyl should be handled as a potentially toxic compound. All standard safety protocols for new chemical entities should be followed.

-

Emergency Procedures: Ensure eyewash stations and safety showers are readily accessible. [7]In case of skin or eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. [7][8][10][11]

Conclusion

The synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl is most effectively and reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This methodology offers a superior combination of mild conditions, broad functional group tolerance, and high yields compared to alternative strategies like the Negishi coupling or the more classical Ullmann condensation. By understanding the mechanistic principles behind these transformative reactions, researchers can troubleshoot and optimize synthetic routes to access this and other valuable biaryl intermediates for a wide range of applications in science and industry.

References

- 4 - SAFETY DATA SHEET. (2011-03-15). Vertex AI Search.

- SAFETY DATA SHEET - Fisher Scientific. (2010-04-29). Fisher Scientific.

- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.

- SAFETY DATA SHEET - Fisher Scientific. (2021-12-28). Fisher Scientific.

- SAFETY DATA SHEETS.

- Buchwald–Hartwig amin

- Ullmann condens

- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (2021-04-19). TCI Chemicals.

- 4-Chloro-2-Fluoro-1,1'-Biphenyl - Protheragen.Protheragen.

- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30). Chemistry LibreTexts.

- Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides.Wordpress.

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC.

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023-08-05). ACS Omega.

- Negishi Coupling - Organic Chemistry Portal.Organic Chemistry Portal.

- Negishi Coupling | Synthetic Methods in Drug Discovery: Volume 1. (2016-08-01). Royal Society of Chemistry.

- Ullmann Reaction - Organic Chemistry Portal.Organic Chemistry Portal.

- Application of Negishi Cross-coupling in the Synthesis of Bioactive Molecules. (2019-04-12). Chinese Journal of Pharmaceuticals.

- 4-Chloro-2-fluoro-1,1'-biphenyl - MySkinRecipes.MySkinRecipes.

- Ullmann Reaction.Merck Index.

- Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.TCI Chemicals.

- Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing). (2017-11-27). Royal Society of Chemistry.

- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - ResearchGate. (2017-02-28).

- An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction - ACS Publications.Journal of the American Chemical Society.

Sources

- 1. 4-Chloro-2-fluoro-1,1'-biphenyl [myskinrecipes.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 7. fishersci.com [fishersci.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. zycz.cato-chem.com [zycz.cato-chem.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of modern medicinal chemistry. These elements can profoundly influence a compound's physicochemical properties, metabolic stability, and target-binding affinity. The biphenyl moiety, a privileged structure in numerous biologically active compounds, serves as a versatile template for exploring these effects. This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl with potential applications in drug discovery and materials science. By delving into its molecular structure, synthesis, and key properties, we aim to equip researchers with the foundational knowledge necessary for its effective utilization in their scientific endeavors.

Molecular Identity and Physicochemical Properties

4-Chloro-2-fluoro-1,1'-biphenyl is a substituted aromatic hydrocarbon featuring a biphenyl core. One phenyl ring is substituted with a chlorine atom at the 4-position and a fluorine atom at the 2-position.

| Property | Value | Source |

| Chemical Name | 4-Chloro-2-fluoro-1,1'-biphenyl | [1] |

| Synonyms | 2-Fluoro-4-chlorobiphenyl | [1] |

| CAS Number | 39224-18-5 | [1][2] |

| Molecular Formula | C₁₂H₈ClF | [1][2] |

| Molecular Weight | 206.64 g/mol | [2] |

| Predicted Boiling Point | 276.9 ± 20.0 °C | [1] |

| Predicted Density | 1.209 ± 0.06 g/cm³ | [1] |

These properties provide a fundamental understanding of the molecule's physical characteristics, which are crucial for its handling, purification, and formulation. The presence of both chlorine and fluorine atoms is expected to impart a significant degree of lipophilicity, as indicated by the predicted LogP value of 4.14610[1].

Synthesis and Spectroscopic Characterization

The primary and most versatile method for the synthesis of substituted biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Synthetic Strategy: The Suzuki-Miyaura Coupling

The synthesis of 4-Chloro-2-fluoro-1,1'-biphenyl can be efficiently achieved through the Suzuki-Miyaura coupling of a suitably substituted arylboronic acid with an aryl halide. A logical and commonly employed retrosynthetic approach is illustrated below.

Caption: Retrosynthetic analysis of 4-Chloro-2-fluoro-1,1'-biphenyl via a Suzuki-Miyaura coupling.

Experimental Protocol: A Validated Approach

Reaction Scheme:

Materials:

-

Phenylboronic acid

-

1-Bromo-4-chloro-2-fluorobenzene (or the corresponding iodo-derivative for higher reactivity)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

A suitable base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate)

-

A solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), and the chosen base (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

-

Solvent Addition: Degas the solvent system by bubbling with an inert gas for 15-20 minutes, then add it to the reaction flask via cannula.

-

Reaction: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 4-Chloro-2-fluoro-1,1'-biphenyl.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable catalyst for Suzuki couplings, providing good yields for a wide range of substrates.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can influence reaction rates and yields.

-

Solvent System: A biphasic solvent system is often employed to facilitate the dissolution of both the organic substrates and the inorganic base.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Spectroscopic Characterization (Predicted and Representative Data)

While specific experimental spectra for 4-Chloro-2-fluoro-1,1'-biphenyl are not available in the provided search results, we can predict the expected spectral features based on its structure and data from analogous compounds. Commercial suppliers list the availability of spectral data for this compound, confirming its characterization is possible.[4]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 7.0-7.8 ppm). The protons on the unsubstituted phenyl ring will likely appear as a multiplet integrating to five protons. The three protons on the substituted ring will exhibit splitting patterns influenced by both the fluorine and the adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display twelve distinct signals for the twelve carbon atoms of the biphenyl core. The carbon atoms bonded to fluorine will show characteristic coupling (C-F coupling), appearing as doublets. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z ≈ 206.6. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be observed.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl and C-F stretching vibrations (typically in the fingerprint region below 1300 cm⁻¹).

Molecular Structure and Conformation

The three-dimensional structure of biphenyl and its derivatives is characterized by the torsional or dihedral angle between the two phenyl rings. In the solid state, biphenyl is planar, but in the gas phase and in solution, the rings are twisted relative to each other to minimize steric hindrance between the ortho-protons.

For 4-Chloro-2-fluoro-1,1'-biphenyl, the presence of substituents at the 2- and 4-positions of one ring will influence this dihedral angle. While a crystal structure for this specific molecule is not publicly available, studies on similarly substituted biphenyls provide valuable insights. The interplay of steric and electronic effects of the substituents dictates the preferred conformation. The fluorine atom, although smaller than a hydrogen atom in terms of van der Waals radius, is highly electronegative and can engage in non-covalent interactions that may affect the crystal packing and molecular conformation.

Caption: Schematic representation of the two phenyl rings in 4-Chloro-2-fluoro-1,1'-biphenyl, highlighting the rotatable C-C bond.

Applications in Drug Discovery and Materials Science

Halogenated biphenyls are important scaffolds in medicinal chemistry and materials science. The introduction of fluorine and chlorine can significantly modulate the biological activity and material properties.

Role in Medicinal Chemistry

The incorporation of fluorine and chlorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[5]

-

Metabolic Stability: Fluorine, in particular, can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Binding Affinity: The electronegativity of fluorine and chlorine can lead to favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially increasing binding affinity and potency.

-

Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cell membranes.

While specific biological activities for 4-Chloro-2-fluoro-1,1'-biphenyl have not been reported in the provided search results, its structural motif is present in various biologically active compounds. For instance, fluorinated biphenyls are being investigated as potential therapeutic agents.[6] This molecule serves as a valuable building block for the synthesis of more complex drug candidates, allowing for the exploration of structure-activity relationships (SAR) in a targeted manner.[7]

Potential in Materials Science

The rigid and planarizable nature of the biphenyl core, combined with the electronic properties imparted by the halogen substituents, makes 4-Chloro-2-fluoro-1,1'-biphenyl a potential candidate for applications in materials science, such as in the development of liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[7]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions should be taken when handling 4-Chloro-2-fluoro-1,1'-biphenyl.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: While specific toxicity data for this compound is not available, related chlorinated biphenyls are known to be toxic and carcinogenic. Therefore, it should be handled with care, assuming it may have hazardous properties.

Conclusion and Future Outlook

4-Chloro-2-fluoro-1,1'-biphenyl represents a synthetically accessible and structurally interesting molecule with potential for a range of applications. Its value lies in its utility as a building block for the creation of more complex molecules in the realms of drug discovery and materials science. The strategic placement of both a fluorine and a chlorine atom on the biphenyl scaffold provides a unique combination of steric and electronic properties that can be exploited by medicinal and materials chemists.

Future research efforts could focus on the full experimental characterization of this molecule, including a definitive crystal structure determination to understand its solid-state conformation. Furthermore, the synthesis and biological evaluation of a library of derivatives based on this core structure could lead to the discovery of novel therapeutic agents. As our understanding of the subtle yet profound effects of halogenation in molecular design continues to grow, compounds like 4-Chloro-2-fluoro-1,1'-biphenyl will remain valuable tools in the arsenal of the modern scientist.

References

-

Protheragen. 4-Chloro-2-Fluoro-1,1'-Biphenyl. [Link]

-

Suzuki-Miyaura Coupling Reactions of Fluorohalobenzenes. Synthesis. 2021. [Link]

-

MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]

-

MDPI. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. [Link]

-

PubMed. Identification of 2-(2'-fluoro-[1,1'-biphenyl]-2-yl)acetamide as a Sodium Valproate-like broad spectrum anti-epileptic drug candidate. [Link]

-

NIST WebBook. 1,1'-Biphenyl, 4-chloro-. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

PubMed Central. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 4. 2-Fluoro-4-chloro biphenyl(39224-18-5) 13C NMR [m.chemicalbook.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide [mdpi.com]

- 7. (E)-4-Chloro-2-fluoro-1-(2-methoxyvinyl)benzene | Benchchem [benchchem.com]

Physical and chemical properties of 4-Chloro-2-fluoro-1,1'-biphenyl

An In-Depth Technical Guide to 4-Chloro-2-fluoro-1,1'-biphenyl

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-2-fluoro-1,1'-biphenyl (CAS No: 39224-18-5), a halogenated aromatic hydrocarbon of significant interest in synthetic chemistry. The document delineates its core physical and chemical properties, spectroscopic profile, and reactivity. Furthermore, it presents a validated synthetic protocol via Suzuki-Miyaura cross-coupling, discusses its primary applications in pharmaceutical and materials science research, and outlines essential safety and handling procedures. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

4-Chloro-2-fluoro-1,1'-biphenyl is a polysubstituted aromatic compound featuring a biphenyl scaffold. The biphenyl moiety is a privileged structure in medicinal chemistry and materials science, prized for its conformational rigidity and ability to engage in π-stacking interactions.[1] The specific halogenation pattern of this molecule—a chlorine atom at the 4-position and a fluorine atom at the 2-position of one phenyl ring—profoundly influences its electronic properties, lipophilicity, and metabolic stability.[1] These characteristics make it a valuable and versatile building block for the synthesis of more complex target molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[2] This guide serves to consolidate the known physicochemical and reactive properties of this compound, providing a foundational resource for its effective application in a laboratory setting.

Molecular and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in synthetic workflows, dictating choices regarding solvents, reaction temperatures, and purification methods.

Structural Information

The structure consists of two phenyl rings linked by a single bond. One ring is substituted with both a fluorine and a chlorine atom.

Caption: 2D Structure of 4-Chloro-2-fluoro-1,1'-biphenyl.

Physicochemical Data Summary

The macroscopic properties of 4-Chloro-2-fluoro-1,1'-biphenyl are summarized below. It is important to note that some of these values are predicted based on computational models due to the limited availability of experimentally determined data for this specific isomer.

| Property | Value | Source |

| CAS Number | 39224-18-5 | [3][4] |

| Molecular Formula | C₁₂H₈ClF | [3][4] |

| Molecular Weight | 206.64 g/mol | [2][4] |

| Appearance | White to light yellow solid | Inferred from similar biphenyls[5][6] |

| Boiling Point | 276.9 ± 20.0 °C (Predicted) | [3] |

| Density | 1.209 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water) | 4.146 | [3] |

| Storage | Room temperature, dry and sealed | [2] |

Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While a dedicated public spectral database for this compound is sparse, its expected spectral characteristics can be reliably predicted from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals exclusively in the aromatic region (approx. 7.0-7.8 ppm). Due to the unsymmetrical substitution, all eight aromatic protons are chemically non-equivalent, leading to a series of multiplets. The fluorine atom at the 2-position will introduce additional complexity through ¹H-¹⁹F coupling.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbon atoms bonded to fluorine will exhibit large one-bond C-F coupling constants (J_CF), and adjacent carbons will show smaller two- or three-bond couplings, which are characteristic of fluorinated aromatic compounds.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For 4-Chloro-2-fluoro-1,1'-biphenyl, the expected characteristic absorption bands include:

-

3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.[7]

-

1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.[7]

-

1270-1100 cm⁻¹: C-F stretching vibrations.

-

850-750 cm⁻¹: C-Cl stretching vibrations and C-H out-of-plane bending, indicative of the substitution pattern.

Mass Spectrometry (MS)

In mass spectrometry, the compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic pair of peaks at m/z 206 (for C₁₂H₈³⁵ClF) and m/z 208 (for C₁₂H₈³⁷ClF), with a relative intensity ratio of approximately 3:1.

Chemical Properties and Reactivity

The reactivity of 4-Chloro-2-fluoro-1,1'-biphenyl is governed by the biphenyl core and the influence of its halogen substituents.

Caption: Reactivity profile of 4-Chloro-2-fluoro-1,1'-biphenyl.

Both fluorine and chlorine are electron-withdrawing groups via induction, making the substituted phenyl ring electron-deficient. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to the unsubstituted ring. Conversely, the presence of these halogens, particularly the fluorine atom, can activate the ring towards nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. The unsubstituted ring remains amenable to standard electrophilic substitution reactions, such as nitration or acylation.

Synthesis and Manufacturing

The construction of the biphenyl core is most efficiently achieved through metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally excellent yields.[1][8]

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-C bond between the two phenyl rings, leading to two commercially available or readily synthesized precursors: a phenylboronic acid (or its ester equivalent) and an aryl halide.

Recommended Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the synthesis of similar fluorinated biphenyl compounds.[7]

Caption: Workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a pressure tube or round-bottom flask, add 1-bromo-4-chloro-2-fluorobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄) (1.5 eq).

-

Solvent Addition: Add a solvent mixture, typically a 3:1 ratio of dioxane to water.[7]

-

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Heating: Place the sealed reaction vessel in a preheated oil bath at 80-105 °C and stir vigorously for 8-16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 4-Chloro-2-fluoro-1,1'-biphenyl.

Applications in Research and Industry

The unique substitution pattern of 4-Chloro-2-fluoro-1,1'-biphenyl makes it a strategic intermediate in several high-value sectors.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for creating complex molecules with desired biological activities.[2] The introduction of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides another site for further functionalization.[1]

-

Materials Science: Halogenated biphenyls are integral to the design of advanced materials. They are used as precursors for liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers where their specific electronic and physical properties can be exploited.[1]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with halogenated aromatic compounds. The following recommendations are based on safety data for structurally related chemicals.[9][10]

Hazard Identification

-

Skin/Eye Irritation: May cause skin and serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[10]

-

Toxicity: While specific data is unavailable, related chlorinated biphenyls can be toxic and harmful if swallowed or absorbed through the skin.[11][12]

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10][11]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal.[9]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9]

Conclusion

4-Chloro-2-fluoro-1,1'-biphenyl is a chemical intermediate with significant potential, driven by the unique properties imparted by its halogenated biphenyl structure. Its utility in constructing complex molecular architectures for pharmaceuticals and advanced materials is well-established. A thorough understanding of its physicochemical properties, reactivity, and safe handling, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

-

Protheragen. 4-Chloro-2-Fluoro-1,1'-Biphenyl. [Link]

-

MySkinRecipes. 4-Chloro-2-fluoro-1,1'-biphenyl. [Link]

-

West Liberty University. Material Safety Data Sheet. (2005-10-11). [Link]

-

Rehman, M. A. U., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. [Link]

-

Al-dujaili, A. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011. [Link]

-

Otto Chemie Pvt. Ltd. 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%. [Link]

-

Reich, H. NMR Spectroscopy. (2020). [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

-

University of Massachusetts Lowell. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. 4'-Chloro-3'-fluoro-[1,1'-biphenyl]-4-ol|CAS 893736-99-7 [benchchem.com]

- 2. 4-Chloro-2-fluoro-1,1'-biphenyl [myskinrecipes.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Chloro-2-Fluoro-1,1\'-Biphenyl - Protheragen [protheragen.ai]

- 5. 4-Fluoro-1,1'-biphenyl CAS#: 324-74-3 [m.chemicalbook.com]

- 6. Manufacturers of 4'-Chloro-[1,1'-biphenyl]-2-amine, 98%, CAS 1204-44-0, C 4031, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. zycz.cato-chem.com [zycz.cato-chem.com]

- 12. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluoro-1,1'-biphenyl for Researchers and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This technical guide provides an in-depth analysis of the solubility and stability of 4-Chloro-2-fluoro-1,1'-biphenyl, a halogenated biphenyl of interest in medicinal chemistry and materials science. The insights and protocols contained herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle, formulate, and evaluate this compound. The strategic placement of chloro and fluoro substituents on the biphenyl scaffold significantly influences its electronic and steric properties, thereby impacting its interaction with biological targets and its metabolic fate. A comprehensive grasp of its solubility and stability is therefore not merely academic but a critical prerequisite for its successful application.

I. Solubility Profile of 4-Chloro-2-fluoro-1,1'-biphenyl: A Multifaceted Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For a hydrophobic molecule like 4-Chloro-2-fluoro-1,1'-biphenyl, understanding its solubility in both aqueous and organic media is essential for formulation development and for designing relevant biological assays.

A. Theoretical Solubility and Lipophilicity Prediction

Given the limited availability of direct experimental solubility data for 4-Chloro-2-fluoro-1,1'-biphenyl in the public domain, computational methods provide a valuable predictive insight. The ALOGPS 2.1 algorithm, a tool adept at predicting 1-octanol/water partition coefficients (logP) and aqueous solubility, was employed to estimate these key parameters.[1][2]

Table 1: Predicted Physicochemical Properties of 4-Chloro-2-fluoro-1,1'-biphenyl

| Parameter | Predicted Value | Interpretation |

| LogP (Octanol/Water Partition Coefficient) | 4.85 | Indicates high lipophilicity ("fat-loving") and a preference for non-polar environments. |

| Aqueous Solubility (LogS) | -5.21 | Corresponds to a very low predicted solubility in water. |

| Aqueous Solubility (mg/L) | ~5.0 | Calculated from the LogS value, confirming its poor aqueous solubility. |

These values were calculated using the ALOGPS 2.1 prediction tool and serve as an estimation in the absence of experimental data.[3]

The high predicted LogP value underscores the compound's hydrophobic nature, suggesting that it will be more soluble in organic solvents than in water. This is a crucial consideration for its formulation into drug delivery systems and for understanding its potential for membrane permeability and bioaccumulation.

B. Qualitative and Quantitative Solubility in Common Solvents

While precise quantitative data is scarce, qualitative information for structurally similar compounds can provide useful guidance. For instance, the related compound 4-fluoro-1,1'-biphenyl is reported to be soluble in methanol and insoluble in water.[4] Based on the structure of 4-Chloro-2-fluoro-1,1'-biphenyl, a similar trend is expected. The parent compound, biphenyl, is soluble in many organic solvents like ethanol, ether, benzene, and chloroform, but insoluble in water.[5]

Table 2: Expected Qualitative Solubility of 4-Chloro-2-fluoro-1,1'-biphenyl

| Solvent | Expected Solubility | Rationale |

| Water | Practically Insoluble | High lipophilicity and lack of significant hydrogen bonding groups. |

| Methanol | Soluble | The polarity of methanol can overcome the intermolecular forces of the solid. |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. |

| Isopropanol | Soluble | Expected to be a good solvent, though perhaps slightly less so than methanol or ethanol. |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a range of organic compounds. |

| Acetone | Soluble | A versatile solvent for many organic compounds. |

| Tetrahydrofuran (THF) | Freely Soluble | An excellent solvent for a wide range of non-polar and polar compounds. |

| Chloroform | Freely Soluble | A non-polar solvent that is expected to readily dissolve the lipophilic biphenyl derivative. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide array of compounds. |

C. Experimental Protocol for Determining Solubility

To obtain definitive solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the equilibrium solubility of 4-Chloro-2-fluoro-1,1'-biphenyl in various solvents.

Objective: To quantitatively determine the solubility of 4-Chloro-2-fluoro-1,1'-biphenyl in a panel of relevant solvents at a controlled temperature.

Materials:

-

4-Chloro-2-fluoro-1,1'-biphenyl (analytical standard)

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, THF, Chloroform, DMSO

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE for organic solvents, PVDF for aqueous)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

-

Analytical balance

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chloro-2-fluoro-1,1'-biphenyl to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Quantitative Analysis (HPLC-UV/MS):

-

Prepare a series of calibration standards of 4-Chloro-2-fluoro-1,1'-biphenyl of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Analyze the calibration standards and the filtered sample solutions by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.

-

Determine the concentration of 4-Chloro-2-fluoro-1,1'-biphenyl in the sample solutions by interpolating their peak areas from the calibration curve.

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

II. Stability Profile of 4-Chloro-2-fluoro-1,1'-biphenyl: Ensuring Compound Integrity

The chemical stability of a compound is a critical attribute that influences its shelf-life, formulation, and in vivo performance. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. This section explores the potential degradation pathways of 4-Chloro-2-fluoro-1,1'-biphenyl and provides protocols for assessing its stability under various stress conditions.

A. Potential Degradation Pathways

Based on the chemical structure of 4-Chloro-2-fluoro-1,1'-biphenyl, several degradation pathways can be anticipated:

-

Hydrolysis: While the biphenyl core is generally stable to hydrolysis, extreme pH and high temperatures could potentially lead to the cleavage of the C-Cl or C-F bonds, although this is generally difficult for aryl halides.

-

Oxidation: The biphenyl ring system can be susceptible to oxidative degradation, potentially leading to the formation of hydroxylated or ring-opened products.

-

Photodegradation: Aromatic compounds, particularly halogenated ones, can be sensitive to light, especially UV radiation. Photodegradation can involve the cleavage of the carbon-halogen bonds or reactions involving the aromatic rings. For instance, the photocatalytic degradation of the related 4-chlorobiphenyl in the presence of TiO2 has been reported to be effective.[6]

B. Experimental Protocols for Stability Assessment

A comprehensive stability assessment should evaluate the impact of pH, temperature, and light. The following protocols are based on established guidelines for pharmaceutical stability testing.

Objective: To assess the stability of 4-Chloro-2-fluoro-1,1'-biphenyl in aqueous solutions at different pH values.

Materials:

-

4-Chloro-2-fluoro-1,1'-biphenyl

-

Aqueous buffers: pH 2 (e.g., 0.01 N HCl), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)

-

Co-solvent (e.g., acetonitrile or DMSO) to achieve initial dissolution

-

Thermostatically controlled incubator

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of 4-Chloro-2-fluoro-1,1'-biphenyl in a minimal amount of co-solvent.

-

Dilute the stock solution with the respective aqueous buffers to a final concentration suitable for HPLC analysis. The final concentration of the co-solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.

-

-

Incubation:

-

Incubate the solutions at a controlled temperature (e.g., 40 °C or 50 °C) in the dark to prevent photodegradation.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each solution.

-

Immediately quench any reaction if necessary (e.g., by neutralization or dilution in a cold solvent).

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of 4-Chloro-2-fluoro-1,1'-biphenyl versus time for each pH.

-

If the degradation follows first-order kinetics, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.

-

The half-life (t½) at each pH can be calculated using the formula: t½ = 0.693 / k.

-

Objective: To evaluate the stability of 4-Chloro-2-fluoro-1,1'-biphenyl when exposed to light.

Materials:

-

4-Chloro-2-fluoro-1,1'-biphenyl

-

Suitable solvent (e.g., acetonitrile or methanol)

-

Quartz or borosilicate glass vials

-

Photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Control vials wrapped in aluminum foil (dark control)

-

HPLC-UV/MS system

Methodology:

-

Sample Preparation:

-

Prepare a solution of 4-Chloro-2-fluoro-1,1'-biphenyl in a photochemically inert solvent.

-

Place the solution in transparent vials. Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Place the sample and dark control vials in the photostability chamber.

-

Expose the samples to a controlled light source for a specified duration or until a certain light exposure is achieved (e.g., 1.2 million lux hours and 200 watt hours/square meter for near UV).

-

-

Analysis:

-

At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

-

Compare the chromatograms to identify any degradation products and to quantify the loss of the parent compound.

-

The difference in degradation between the light-exposed and dark control samples indicates the extent of photodegradation.

-

Diagram 2: Logical Flow for Stability Testing

Caption: Decision-making and workflow for comprehensive stability testing.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility and stability of 4-Chloro-2-fluoro-1,1'-biphenyl, grounded in theoretical predictions and established experimental protocols. The high lipophilicity and poor aqueous solubility of this compound are key characteristics that must be addressed in any formulation strategy. Its stability profile, while likely robust under ambient conditions, should be thoroughly investigated under relevant stress conditions to ensure the integrity and safety of any potential product.

For researchers and drug development professionals, the protocols detailed herein offer a self-validating framework for generating the critical data needed to advance this and other similar compounds through the development pipeline. Future work should focus on generating precise experimental data for the solubility of 4-Chloro-2-fluoro-1,1'-biphenyl in a wider range of pharmaceutically relevant solvents and co-solvent systems. Furthermore, detailed mechanistic studies of its degradation pathways will provide invaluable information for the development of stable formulations and for predicting potential metabolic liabilities.

References

- Tetko, I. V., & Tanchuk, V. Y. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10.

- Zhu, X., Zhou, D., Cang, L., & Wang, Q. (2012). TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. Environmental Science and Pollution Research, 19(5), 1547-1555.

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

- Gao, C., Liu, M., & Li, Z. (2014). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

-

PubChem. (n.d.). Biphenyl. Retrieved from [Link]

-

ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

- 1. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. researchgate.net [researchgate.net]

- 4. 4-Fluoro-1,1'-biphenyl CAS#: 324-74-3 [m.chemicalbook.com]

- 5. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 4-Chloro-2-fluoro-1,1'-biphenyl: A Technical Guide

Introduction

4-Chloro-2-fluoro-1,1'-biphenyl is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of complex organic molecules. Its utility in these fields necessitates unambiguous structural confirmation and purity assessment, for which spectroscopic techniques are indispensable. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-Chloro-2-fluoro-1,1'-biphenyl, offering a predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from closely related structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-Chloro-2-fluoro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.

¹H NMR Analysis

The ¹H NMR spectrum of 4-Chloro-2-fluoro-1,1'-biphenyl is expected to exhibit a complex pattern of signals in the aromatic region, typically between 7.0 and 8.0 ppm. The signals will be influenced by the electronegativity of the fluorine and chlorine substituents and the through-bond and through-space couplings between protons and the fluorine atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.60 - 7.50 | m | - | H-2', H-6' |

| 7.50 - 7.35 | m | - | H-3', H-4', H-5' |

| 7.45 - 7.35 | m | - | H-6 |

| 7.30 - 7.20 | m | - | H-3, H-5 |

Note: The assignments are predictive and based on the analysis of related compounds such as 2-fluorobiphenyl and 4-chlorobiphenyl. The exact chemical shifts and coupling patterns may vary slightly.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-fluoro-1,1'-biphenyl in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: 12 ppm

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atoms attached to the fluorine will exhibit a large one-bond coupling constant (¹JC-F), and other carbons in the fluorinated ring will show smaller two- and three-bond couplings.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Coupling (JC-F, Hz) | Assignment |

| 158.0 - 155.0 | d, ¹J ≈ 245 | C-2 |

| 142.0 - 139.0 | s | C-1' |

| 138.0 - 135.0 | d, ³J ≈ 3 | C-4 |

| 134.0 - 131.0 | d, ²J ≈ 8 | C-6 |

| 131.0 - 128.0 | s | C-2', C-6' |

| 129.5 - 127.5 | s | C-4' |

| 128.5 - 126.5 | s | C-3', C-5' |

| 125.0 - 122.0 | d, ³J ≈ 4 | C-5 |

| 117.0 - 114.0 | d, ²J ≈ 21 | C-3 |

| 129.0 - 126.0 | d, ⁴J ≈ 2 | C-1 |

Note: These are estimated chemical shifts and coupling constants based on data from similar fluorinated and chlorinated biphenyls.[1][2]

¹⁹F NMR Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule.[3][4] For 4-Chloro-2-fluoro-1,1'-biphenyl, a single signal is expected for the fluorine atom, which will be split by the neighboring protons. The chemical shift will be indicative of the electronic environment of the fluorine.

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity |

| -110 to -120 | m |

Note: The chemical shift is referenced to CFCl₃. The multiplicity will depend on the coupling to the ortho, meta, and para protons.[5][6]

NMR Workflow:

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-fluoro-1,1'-biphenyl will be characterized by absorptions corresponding to aromatic C-H and C=C bonds, as well as the C-F and C-Cl bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch[7][8] |

| 1600 - 1585 | Medium | Aromatic C=C in-ring stretch[7] |

| 1500 - 1400 | Strong | Aromatic C=C in-ring stretch[7] |

| 1250 - 1150 | Strong | C-F stretch[9] |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend ("oop")[7] |

| 850 - 550 | Medium-Strong | C-Cl stretch[10] |

Note: The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule.[7]

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid 4-Chloro-2-fluoro-1,1'-biphenyl directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum.

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

-

Processing: The spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy Workflow:

Caption: Workflow for ATR-IR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity. For 4-Chloro-2-fluoro-1,1'-biphenyl, the presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Relative Intensity (%) | Assignment |

| 206 | 100 | [M]⁺ (with ³⁵Cl) |

| 208 | 33 | [M]⁺ (with ³⁷Cl) |

| 171 | ~50 | [M - Cl]⁺ |

| 151 | ~20 | [M - Cl - HF]⁺ |

| 103 | Variable | [C₈H₇]⁺ |

Note: The relative intensities are estimates. The main fragmentation pattern for polychlorinated biphenyls is the loss of a chlorine atom from the molecular ion.[11] High-resolution mass spectrometry (HRMS) is the preferred method for the analysis of such compounds, offering high selectivity and sensitivity.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

-

Carrier gas: Helium.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 50-500.

-

Scan speed: 2 scans/s.

-

MS Analysis Workflow:

Caption: General workflow for GC-MS analysis.

Integrated Spectroscopic Analysis

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the structural confirmation of 4-Chloro-2-fluoro-1,1'-biphenyl. The NMR data elucidates the precise arrangement of atoms and their connectivity. The IR spectrum confirms the presence of the key functional groups (aromatic rings, C-F, and C-Cl bonds). Finally, the mass spectrum confirms the molecular weight and provides further structural information through its fragmentation pattern, including the characteristic isotopic signature of chlorine. Together, these techniques offer a comprehensive and unambiguous characterization of the target molecule, ensuring its identity and purity for its intended applications.

References

-

The Analysis of Polychlorinated Biphenyls (PCBS) by GC-High Resolution Mass Spectrometry Using the Micromass AutoSpec Ultima NT. Waters Corporation. [Link]

-

Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. [Link]

-

Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed Central. [Link]

-

Polychlorinated biphenyls (PCBs) analysis using a miniaturized high-resolution time-of-flight mass spectrometer "MULTUM-S II". PubMed. [Link]

-

Polychlorinated biphenyls (PCBs) analysis using a miniaturized high-resolution time-of-flight mass spectrometer "MULTUM-S II". Semantic Scholar. [Link]

-

2-Fluorobiphenyl. PubChem. [Link]

-

Supporting Information. [Link]

-

2-Fluorobiphenyl - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

19Flourine NMR. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. [Link]

-

4-Fluorobiphenyl. PubChem. [Link]

-

1,1'-Biphenyl, 4-fluoro-. NIST WebBook. [Link]

-

4-Bromo-2-fluoro-1,1'-biphenyl. PubChem. [Link]

-

1,1'-Biphenyl, 4-chloro-. NIST WebBook. [Link]

-

IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

-

Halogenated Organic Compounds. Spectroscopy Online. [Link]

-

1,1'-Biphenyl, 4-chloro-. NIST WebBook. [Link]

-

Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

4-Fluoro-4'-methyl-1,1'-biphenyl. PubChem. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

4-Ethyl-2-fluoro-1,1'-biphenyl. PubChem. [Link]

-

IR spectra practice. Khan Academy. [Link]

-

1,1'-Biphenyl, 2-fluoro-. NIST WebBook. [Link]

Sources

- 1. 2-Fluorobiphenyl(321-60-8) 13C NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

The Biphenyl Scaffold: A Privileged Core for Innovation in Medicine and Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biphenyl moiety, consisting of two phenyl rings linked by a single C-C bond, represents a quintessential "privileged structure" in modern chemistry.[1][2][3] Its unique conformational properties and synthetic accessibility have established it as a versatile and foundational building block across a remarkable spectrum of applications.[1][4][5] This guide provides a technical deep-dive into the critical roles of substituted biphenyl compounds, spanning their life-saving applications in medicinal chemistry to their function in cutting-edge materials science and catalysis. We will explore the mechanistic underpinnings of their activity, provide detailed experimental protocols for their synthesis and characterization, and offer insights into the future trajectory of this remarkable chemical scaffold.

Introduction: The Structural and Strategic Importance of the Biphenyl Core

The biphenyl framework is more than a simple aromatic hydrocarbon; its significance lies in its distinct three-dimensional character. The rotational freedom around the central single bond allows the two phenyl rings to adopt various dihedral angles, a property that can be sterically hindered by substitution at the ortho positions, leading to a fascinating phenomenon known as atropisomerism. This conformational flexibility, combined with the ability to introduce a wide array of functional groups onto the aromatic rings, makes the biphenyl scaffold a powerful tool for molecular design.[1][4]

In medicinal chemistry, the biphenyl unit is recognized as a "privileged structure," a concept describing molecular frameworks that can bind to multiple, distinct biological targets with high affinity.[2][3] This versatility significantly enhances the efficiency of the drug discovery process, providing a robust starting point for developing novel therapeutic agents.[2][6] The stability and favorable pharmacokinetic properties of the biphenyl core further cement its status as a cornerstone of modern pharmaceutical development.[5]

Applications in Medicinal Chemistry: A Scaffold for Life-Saving Drugs

The biphenyl motif is a recurring feature in a multitude of marketed drugs, demonstrating its broad therapeutic utility.[5][7][8]

Angiotensin II Receptor Blockers (ARBs)

A premier example of biphenyls in medicine is the "sartan" class of drugs, such as Losartan and Valsartan. These compounds are potent and selective antagonists of the angiotensin II type 1 (AT₁) receptor.[9][10]

Mechanism of Action: The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure.[11] Angiotensin II, a potent vasoconstrictor, binds to AT₁ receptors, leading to increased blood pressure.[10][11] ARBs competitively block this interaction. The substituted biphenyl moiety in these drugs mimics the binding of angiotensin II, but without activating the receptor. This blockade results in vasodilation, reduced aldosterone secretion, and a subsequent lowering of blood pressure.[9][10][11][12] They are a first-line treatment for hypertension, congestive heart failure, and diabetic nephropathy.[9][10]

Caption: Mechanism of Angiotensin II Receptor Blocker (ARB) action.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors

The biphenyl scaffold has been instrumental in the development of direct-acting antivirals against HCV. Specifically, benzimidazole derivatives bearing substituted biphenyl groups have emerged as potent inhibitors of the NS5B RNA-dependent RNA polymerase.[13][14]

Mechanism of Action: The NS5B polymerase is an essential enzyme for the replication of the HCV RNA genome.[15] Biphenyl-containing compounds act as non-nucleoside inhibitors (NNIs), binding to allosteric sites on the enzyme.[15] This binding induces a conformational change that ultimately blocks the polymerase's activity, thereby halting viral replication. Structure-activity relationship (SAR) studies have shown that substitutions on the biphenyl rings are critical for optimizing potency and pharmacokinetic profiles.[13][14] For instance, the compound JTK-109, a benzimidazole with a substituted biphenyl group, showed low nanomolar potency against the genotype 1b NS5B enzyme and effectively blocked viral RNA replication in cell-based assays.[13][14]

Emerging Applications in Neuroscience and Beyond

The versatility of the biphenyl core extends to other therapeutic areas:

-

Anticonvulsants: Substituted N-(biphenyl-4′-yl)methyl amides have been identified as potent anticonvulsants that modulate the activity of sodium channels.[16]

-

Neurogenesis: Diphenyl acrylonitrile derivatives have demonstrated the ability to promote hippocampal neurogenesis in adult rats, showing potential for treating neurological disorders.[17]

-

Antidiabetic Agents: Biphenyl derivatives have been explored as potential treatments for diabetes, with some compounds acting as dual inhibitors of protein tyrosine phosphatase 1B (PTP1B) and activators of AMP-activated protein kinase (AMPK).[18][19]

Applications in Materials Science

The rigid, planar, yet conformationally adaptable nature of the biphenyl unit makes it a prime candidate for the construction of advanced organic materials.[4]

Liquid Crystals (LCs)

Biphenyl derivatives are foundational components in the formulation of liquid crystals, most notably for liquid crystal displays (LCDs).[4][20] The precise substitution on the biphenyl core dictates the material's mesophase behavior and electro-optical properties.[4] The cyanobiphenyls were among the most important technological advancements of the 20th century, enabling the widespread adoption of LCD technology.[20] Modern research focuses on designing new biphenyl-based LC diluters to achieve high birefringence, large dielectric anisotropy, and low viscosity for fast-response displays.[21]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, the biphenyl scaffold is a key building block for high-performance materials used in OLEDs.[4][7][22] While simple biphenyls lack the necessary charge transport or luminescent properties, their incorporation into larger, more functionalized molecules is critical.[22] For example, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a widely used host material in phosphorescent OLEDs (PhOLEDs) due to its excellent hole-transporting properties and high triplet energy.[22] The extended π-conjugation of the biphenyl system contributes to favorable electronic and photophysical properties, making these derivatives excellent candidates for charge transport layers, emissive materials, and host materials.[4]

Applications in Catalysis

Substituted biphenyls play a crucial role not just as products, but as key components of catalysts themselves. Specifically, biphenyl-based phosphine ligands are among the most powerful and versatile ligands for palladium-catalyzed cross-coupling reactions.

Buchwald-type Ligands: Ligands such as SPhos and XPhos, which feature a substituted biphenyl backbone, have revolutionized C-C and C-N bond formation. The steric bulk and electron-donating properties of these ligands facilitate the challenging oxidative addition and reductive elimination steps in the catalytic cycle, enabling the coupling of previously unreactive substrates like aryl chlorides. Biphenyl sulfonic acid ligands have also been developed for C-N cross-coupling, offering improvements in catalyst performance and palladium removal.[23][24]

Synthesis and Characterization: An Experimental Guide

The Suzuki-Miyaura cross-coupling reaction is the preeminent method for synthesizing substituted biphenyls, a discovery for which Akira Suzuki was awarded the Nobel Prize in Chemistry in 2010.[25] It offers a robust, versatile, and functional-group-tolerant pathway to C-C bond formation.[25][26]

Detailed Protocol: Suzuki-Miyaura Synthesis of 4'-Methyl-2-nitrobiphenyl

This protocol details the synthesis of a substituted biphenyl, a common precursor in medicinal chemistry, via the palladium-catalyzed coupling of an aryl halide and a boronic acid.[26]

Materials:

-

2-Bromonitrobenzene (1.0 equiv)

-

4-Methylphenylboronic acid (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.5 equiv)

-

Toluene (Anhydrous)

-

Water (Degassed)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromonitrobenzene (e.g., 2.02 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), and potassium phosphate (5.31 g, 25.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes. This is critical as the palladium(0) active catalyst is oxygen-sensitive.

-

Catalyst Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (45 mg, 0.20 mmol) and SPhos (164 mg, 0.40 mmol). The ligand stabilizes the palladium catalyst and facilitates the reaction.

-

Solvent Addition: Add anhydrous toluene (40 mL) and degassed water (4 mL) via syringe. The water is essential for the transmetalation step.

-

Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4'-methyl-2-nitrobiphenyl.

Causality and Troubleshooting:

-

Choice of Catalyst/Ligand: Pd(OAc)₂/SPhos is a powerful system for coupling sterically hindered or electron-rich partners. The bulky, electron-rich SPhos ligand promotes the formation of the active monoligated Pd(0) species and accelerates the rate-limiting oxidative addition step.

-

Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally has good functional group compatibility.

-

Side Reactions: Homocoupling of the boronic acid can occur. This is minimized by using a slight excess of the boronic acid and ensuring efficient stirring. Protodeboronation (loss of the boron group) can be mitigated by using a suitable base and avoiding prolonged reaction times at high temperatures.[26]

Characterization Workflow

Confirmation of the synthesized biphenyl's structure is achieved through a combination of spectroscopic methods.[27]

Caption: Standard workflow for the purification and characterization of a synthesized biphenyl compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation.[27][28] They provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

-